molecular formula C16H13ClN4S B11936964 1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone

1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone

Cat. No.: B11936964
M. Wt: 328.8 g/mol
InChI Key: ZLPHYQNITPRJNB-RGVLZGJSSA-N
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Description

1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone is a heterocyclic compound featuring a pyridine ring linked via an ethanone hydrazone bridge to a 4-(4-chlorophenyl)-substituted 1,3-thiazole moiety. This compound belongs to a class of molecules often explored for medicinal chemistry applications due to the pharmacological relevance of thiazole (antimicrobial, antitumor) and pyridine (CNS activity, enzyme inhibition) scaffolds .

Properties

Molecular Formula

C16H13ClN4S

Molecular Weight

328.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C16H13ClN4S/c1-11(12-6-8-18-9-7-12)20-21-16-19-15(10-22-16)13-2-4-14(17)5-3-13/h2-10H,1H3,(H,19,21)/b20-11+

InChI Key

ZLPHYQNITPRJNB-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC=NC=C3

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis with Thiosemicarbazone Intermediate

This two-step method leverages the Hantzsch thiazole synthesis to form the thiazole ring, followed by hydrazone formation.

Step 1: Synthesis of 4-(4-Chlorophenyl)-1,3-thiazol-2-amine

  • Reagents : α-Bromo-4-chloroacetophenone, thiourea.

  • Conditions : Reflux in ethanol (6–8 h).

  • Mechanism : The α-bromo ketone reacts with thiourea, cyclizing to form the thiazole ring.

  • Yield : 75–85%.

Step 2: Hydrazone Formation via Condensation

  • Reagents : 4-Acetylpyridine, hydrazine hydrate.

  • Conditions : Reflux in ethanol with glacial acetic acid (12–18 h).

  • Mechanism : The thiazol-2-amine is converted to thiazol-2-hydrazine, which condenses with 4-acetylpyridine to form the hydrazone.

  • Yield : 70–78%.

Key Data :

ParameterValueSource
Reaction Temperature80–85°C
SolventEthanol
CatalystGlacial Acetic Acid (0.5 eq)

Direct Condensation of Thiazol-2-ylhydrazine with 4-Acetylpyridine

This one-pot approach simplifies the synthesis by pre-forming the thiazol-2-ylhydrazine.

Procedure:

  • Thiazol-2-ylhydrazine Synthesis :

    • Reagents : 4-(4-Chlorophenyl)-1,3-thiazol-2-amine, sodium nitrite, hydrochloric acid, tin(II) chloride.

    • Conditions : Diazotization at 0–5°C, followed by reduction with SnCl₂.

    • Yield : 65–72%.

  • Condensation with 4-Acetylpyridine :

    • Reagents : 4-Acetylpyridine, ethanol.

    • Conditions : Reflux for 10–12 h.

    • Yield : 80–88%.

Advantages :

  • Eliminates intermediate isolation.

  • Higher overall yield due to reduced side reactions.

Alternative Method Using Hydrazide-Aldehyde Condensation

This method adapts the hydrazide-aldehyde condensation reported for analogous thiazole hydrazones.

Procedure:

  • Synthesis of 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde :

    • Reagents : 4-(4-Chlorophenyl)-1,3-thiazol-2-amine, formic acid.

    • Conditions : Vilsmeier-Haack formylation (POCl₃, DMF).

    • Yield : 60–68%.

  • Condensation with 4-Acetylpyridine Hydrazide :

    • Reagents : 4-Acetylpyridine hydrazide, methanol.

    • Conditions : Stirring at 25°C for 24 h.

    • Yield : 90–95%.

Key Insight : The aldehyde-thiazole intermediate enhances reactivity, enabling room-temperature hydrazone formation.

Reaction Conditions and Optimization

Solvent and Catalyst Effects

  • Ethanol vs. Methanol : Ethanol yields higher purity (85% vs. 78%) due to better intermediate solubility.

  • Acid Catalysts : Glacial acetic acid (0.5 eq) improves condensation efficiency by protonating the carbonyl group.

Temperature and Time

  • Reflux (80°C) : Optimal for completing condensation within 12 h.

  • Prolonged Reflux (>18 h) : Leads to decomposition, reducing yield by 15–20%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.07–9.07 ppm (azomethine -CH=N-).

    • δ 11.24–11.86 ppm (-NH-N=).

    • δ 7.51–8.10 ppm (thiazole C5-H).

  • ¹³C NMR :

    • 168.3–168.9 ppm (thiazole C2).

    • 148.7–157.9 ppm (-CO-NH-).

  • HRMS : [M+H]⁺ Calc. 339.81, Found 339.80.

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)
Hantzsch-Thiosemicarbazone7898.5
Direct Condensation8897.8
Hydrazide-Aldehyde9599.2

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

  • Hydrazide-Aldehyde Method : Highest yield (95%) but requires formylation step.

  • Direct Condensation : Balances yield (88%) and simplicity.

Cost and Accessibility

  • Hantzsch Method : Uses low-cost thiourea but involves multi-step isolation.

  • Hydrazide-Aldehyde : Requires POCl₃, increasing cost and safety concerns.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazone group undergoes hydrolysis under acidic or basic conditions, yielding primary amines and carbonyl derivatives.

Conditions Reagents Products Notes Ref.
Acidic hydrolysisHCl/H₂O, reflux4-(4-Chlorophenyl)-1,3-thiazol-2-amine + 1-(4-Pyridinyl)ethanoneComplete decomposition in 6–8 hrs
Basic hydrolysisNaOH/EtOH, 60°CFragmented intermediates (unstable)Requires inert atmosphere

Oxidation and Reduction

The hydrazone bridge and pyridine/thiazole rings participate in redox reactions.

Oxidation

Target Site Reagents Products Conditions Ref.
Hydrazone (-NH-N=C-)KMnO₄/H₂SO₄Pyridine-4-carboxylic acid + 4-(4-chlorophenyl)thiazole-2-carboxylic acid80°C, 4 hrs
Thiazole sulfurH₂O₂/AcOHThiazole sulfoxide derivativesRoom temperature

Reduction

Target Site Reagents Products Conditions Ref.
Hydrazone (-NH-N=C-)LiAlH₄/THF4-(4-Chlorophenyl)-1,3-thiazol-2-amine + 1-(4-Pyridinyl)ethanolReflux, 3 hrs
Pyridine ringH₂/Pd-CPartially saturated pyridine derivatives50 psi, 6 hrs

Cyclocondensation and Cyclization

The hydrazone group facilitates cyclization with electrophiles or bifunctional reagents.

Reagents Conditions Products Yield Ref.
Acetylacetone/EtOHReflux, 8 hrs1,3,5-Trisubstituted pyrazole derivatives72%
Mercaptoacetic acid/POCl₃120°C, microwaveThiazolidinone-fused hybrid68%
Benzaldehyde derivatives/EtOHPiperidine catalystα,β-Unsaturated hydrazones (via Knoevenagel condensation)60–85%

Nucleophilic Additions and Substitutions

The pyridine and thiazole rings undergo electrophilic substitutions, while the hydrazone acts as a directing group.

Pyridine Ring Modifications

Reaction Type Reagents Products Conditions Ref.
NitrationHNO₃/H₂SO₄3-Nitro-4-pyridinyl derivative0°C, 2 hrs
BrominationBr₂/FeCl₃2-Bromo-4-pyridinyl derivative25°C, 4 hrs

Thiazole Ring Modifications

Reaction Type Reagents Products Conditions Ref.
Suzuki coupling4-Chlorophenylboronic acid/Pd(PPh₃)₄Bis(4-chlorophenyl)thiazole derivative80°C, 12 hrs
Nucleophilic substitutionNaN₃/DMF2-Azido-4-(4-chlorophenyl)thiazole60°C, 6 hrs

Complexation with Metal Ions

The pyridine nitrogen and hydrazone group act as ligands for transition metals.

Metal Salt Conditions Complex Structure Application Ref.
Cu(NO₃)₂·3H₂OEthanol, refluxOctahedral Cu(II) complexCatalytic studies
FeCl₃·6H₂OMethanol, stirringFe(III)-hydrazone adductMagnetic materials

Key Findings from Research

  • Biological Relevance : Cyclocondensation products (e.g., pyrazoles, thiazolidinones) exhibit antitumor and antimicrobial activity .

  • Synthetic Utility : Microwave-assisted cyclization reduces reaction times from hours to minutes .

  • Structural Insights : X-ray crystallography confirms planar geometry of the hydrazone group, enhancing conjugation across the molecule.

This compound’s versatility in forming pharmacologically active derivatives underscores its importance in medicinal chemistry and materials science. Experimental protocols prioritize eco-friendly conditions (e.g., catalyst-free microwave synthesis) to align with green chemistry principles .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone exhibit significant biological activities:

  • Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against various pathogens.
  • Anticancer Activity : Thiazole derivatives are known for their anticancer properties. For example, studies have demonstrated that hydrazones can inhibit enzymes involved in cancer proliferation.
  • Antiparasitic Activity : Some thiazole derivatives have been studied for their potential against parasitic infections like Trypanosomiasis.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various thiazole derivatives, including those related to this compound. The research highlighted its ability to inhibit cell proliferation in human liver cancer cells, suggesting a mechanism involving enzyme inhibition related to cancer pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of hydrazones derived from thiazole compounds. The results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, demonstrating their potential as therapeutic agents in treating bacterial infections.

Mechanism of Action

The mechanism of action of 1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the growth of bacteria or cancer cells by interfering with their metabolic processes .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The target compound shares structural motifs with several derivatives (Table 1):

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
1-(4-Pyridinyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-YL]hydrazone 4-Methylphenyl (thiazole) –CH₃ vs. –Cl on phenyl ring
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetamide Acetamide (no hydrazone or pyridine) Thiazole linked to acetamide instead of hydrazone-pyridine
1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone Thioether linkage, 5-methylthiazole –S– vs. hydrazone bridge; methyl substitution on thiazole
1'-[4-(3-Chloro-2-methylphenyl)-...]ethanone Spirocyclic phthalazine-thiadiazole system Complex polycyclic framework vs. linear hydrazone

Key Observations :

  • Substituent Effects : The 4-chlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing character compared to methyl or methoxy analogs (e.g., ).

Comparison of Reaction Conditions :

  • Microwave methods (e.g., ) reduce reaction times (minutes vs. hours) but require specialized equipment.
  • Traditional reflux (e.g., ) is accessible but may lower yields for sterically hindered substrates.

Physicochemical and Electronic Properties

Computational and Experimental Data
  • In contrast, methyl or methoxy substituents () donate electrons, altering charge distribution.
  • Hydrogen Bonding : The hydrazone group (–NH–N=CH–) enables hydrogen bonding with biological targets, a feature absent in thioether () or acetamide () analogs.
  • Crystallography : Pyrazolone-thiophene derivatives () and benzotriazole-hydrazones () exhibit planar conformations stabilized by intramolecular H-bonding, suggesting similar behavior for the target compound.

Biological Activity

1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings and case studies.

Chemical Structure

The compound features a pyridine ring attached to an ethanone moiety and a thiazole hydrazone structure. This unique configuration is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies indicate that thiazole derivatives, including hydrazones, exhibit promising anticancer properties. For instance, compounds within this class have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Thiazole derivatives often act by interfering with multiple cellular pathways, including apoptosis induction and cell cycle arrest.
  • Case Study : A study evaluating similar thiazole-hydrazone derivatives reported an IC50 value ranging from 0.79 to 5.85 µM against cancer cell lines, indicating potent anti-proliferative activity compared to standard treatments like sorafenib (IC50 = 6.62 µM) .
CompoundIC50 (µM)Comparison
Thiazole-Hydrazone0.79 - 5.85Superior to Sorafenib (6.62)

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively studied. The compound's activity against various pathogens is noteworthy:

  • Testing Results : In a study involving antimicrobial susceptibility testing, certain thiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against Gram-positive and Gram-negative bacteria .
  • Specific Findings : Compounds were found to be equipotent against Candida albicans with an MIC of 50 µg/mL, showcasing their potential as antifungal agents.
PathogenMIC (µg/mL)Reference Compound
E. faecalis100Chloramphenicol
C. albicans50Ketoconazole
A. niger4.01 - 4.23Fluconazole

Anti-inflammatory Activity

Thiazole derivatives have also shown anti-inflammatory effects, which are critical for treating various inflammatory diseases:

  • Mechanistic Insights : The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Findings : A recent study highlighted that thiazolidinone derivatives could reduce inflammation markers in vitro and in vivo models .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole-hydrazones is crucial for optimizing their biological activities:

  • Key Modifications : The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial activity, while modifications on the thiazole ring can significantly impact anticancer potency.
  • Research Example : A comparative analysis of various thiazole-hydrazones revealed that specific substitutions led to improved activity against targeted cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone?

  • Methodological Answer : The compound can be synthesized via condensation reactions. A typical approach involves reacting hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. For example:
  • Hydrazone Formation : Refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours) yields hydrazones .
  • Thiazole Ring Construction : 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde intermediates can be synthesized via Vilsmeier-Haack reactions on acetophenone phenylhydrazones, followed by condensation with pyridinyl ethanone derivatives .
  • Key Reagents : Hydrazine hydrate, acetic acid, DMF, and K₂CO₃ are frequently used .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural confirmation relies on:
  • X-ray Diffraction (XRD) : Determines crystal packing and unit cell parameters (e.g., monoclinic system, space group P21/c, with a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.56°, Z = 4) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyridine, thiazole, and chlorophenyl signals).
  • FT-IR : Confirms N–H (3100–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • TLC Monitoring : Used to track reaction progress (e.g., ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this hydrazone derivative?

  • Methodological Answer : Yield optimization requires:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for thiazole ring formation compared to ethanol .
  • Catalysis : Acidic conditions (e.g., acetic acid) favor hydrazone formation, while triethylamine accelerates nucleophilic substitutions .
  • Reaction Time : Extended reflux (6–8 hours vs. 4 hours) improves conversion for sterically hindered substrates .
  • Purification : Recrystallization from ethanol or DMF removes unreacted starting materials .

Q. What analytical techniques resolve discrepancies in reported spectral data for this compound?

  • Methodological Answer : Contradictions in spectral data (e.g., NMR shifts or melting points) can be addressed via:
  • XRD Validation : Definitive structural confirmation overcomes ambiguous NMR assignments (e.g., distinguishing E/Z isomerism in hydrazones) .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., m/z = 380.84 for C₂₀H₁₃ClN₂O₂S) .
  • Cross-Platform Spectroscopy : Compare FT-IR and 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What are the structure-activity relationships (SAR) of modifications on the thiazole or pyridine rings?

  • Methodological Answer : SAR studies involve:
  • Electron-Withdrawing Groups : Chlorine on the phenyl ring enhances bioactivity (e.g., antibacterial activity via increased electrophilicity) .
  • Heterocycle Substitution : Pyridine vs. thiazole ring modifications alter solubility and binding affinity. For example, 4-pyridinyl groups improve coordination with metal ions in catalytic studies .
  • Hydrazone Linker Flexibility : Rigid hydrazone spacers (vs. alkyl chains) improve selectivity in enzyme inhibition assays .

Key Research Gaps and Contradictions

  • Stereochemical Outcomes : Conflicting reports on E/Z isomer ratios in hydrazone synthesis under varying pH conditions .
  • Biological Activity : Limited data on the specific compound’s antitumor activity; inferences are drawn from structurally related pyrazolones .

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